N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O3S2/c26-17-6-8-18(9-7-17)28-24(31)16-34-25-29-20(15-33-25)14-23(30)27-19-10-12-22(13-11-19)32-21-4-2-1-3-5-21/h1-13,15H,14,16H2,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKICMWUIKIPRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((4-(2-oxo-2-((4-phenoxyphenyl)amino)ethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer treatment.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities, and a fluorophenyl group that may enhance its pharmacological properties. The presence of an acetamide functional group contributes to its solubility and bioavailability. The molecular formula is .
1. Inhibition of Acetylcholinesterase (AChE)
One of the primary areas of research involves the compound's inhibitory effects on acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter crucial for memory and cognition. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially benefiting conditions like Alzheimer's disease.
- Case Study : A study reported that derivatives containing thiazole exhibited significant AChE inhibition, with some compounds achieving IC50 values as low as 2.7 µM, indicating strong potential for therapeutic use in Alzheimer's disease management .
2. Anticancer Activity
The compound's thiazole structure has been linked to anticancer properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
- Research Findings : In vitro studies have shown that thiazole derivatives can effectively inhibit the proliferation of various cancer cell lines. For instance, modifications to the thiazole ring significantly enhanced cytotoxicity against breast cancer cell lines .
3. Antimalarial Activity
Recent studies have explored the antimalarial potential of compounds related to thiazole derivatives. These compounds were tested against Plasmodium falciparum, with promising results indicating their capability to inhibit the parasite's growth effectively.
- Findings : A structure-activity relationship (SAR) analysis revealed that specific modifications to the phenyl groups adjacent to the thiazole ring improved antimalarial activity while maintaining low cytotoxicity .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the thiazole ring.
- Introduction of the acetamide group.
- Coupling reactions to attach phenoxy and fluorophenyl groups.
These steps often require careful optimization to maximize yield and purity.
Data Summary Table
Comparison with Similar Compounds
Thiazole-Acetamide Derivatives with Aryl Substituents
The following compounds share the thiazole-acetamide backbone but differ in substituent groups (Table 1):
Table 1: Structural and Physicochemical Comparisons
*Calculated molecular weight based on IUPAC name.
Key Observations :
Thioether-Linked Thiazole Derivatives
Thioether bonds in the thiazole ring are critical for stability and electronic interactions. Comparisons include:
Table 2: Thioether-Containing Analogues
Key Observations :
Fluorophenyl-Containing Analogues
Fluorine atoms are common in drug design for metabolic stability. Notable examples:
Table 3: Fluorophenyl Derivatives
Key Observations :
- The target compound’s 4-fluorophenyl and 4-phenoxyphenyl groups create a planar, hydrophobic region distinct from the pyrazole or thiazolidinone motifs in and .
Q & A
Q. What are the critical synthetic steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, typically including:
- Thiazole ring formation : Achieved via cyclization of precursors under reflux in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
- Acylation reactions : Introduction of the acetamide group using coupling agents (e.g., EDCI/HOBt) and catalysts like triethylamine.
- Thioether linkage : Requires controlled pH and temperature to prevent oxidation. Key conditions: Anhydrous solvents, inert atmosphere (N₂/Ar), and reaction monitoring via TLC.
| Step | Solvent | Catalyst | Temperature | Yield Optimization Strategy |
|---|---|---|---|---|
| Cyclization | DMF | None | 80–100°C | Slow addition of reactants |
| Acylation | DCM | Triethylamine | 0–25°C | Excess acyl chloride |
| Thioether formation | MeOH | NaOH | RT | pH control (7–8) |
Q. Which spectroscopic techniques are essential for structural confirmation, and what key features do they identify?
- ¹H/¹³C NMR : Confirms aromatic protons (δ 7.1–7.8 ppm for fluorophenyl), thiazole carbons (δ 160–170 ppm), and acetamide carbonyl (δ ~170 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 482.12).
- IR Spectroscopy : Identifies C=O stretches (1680–1720 cm⁻¹) and N-H bends (3300–3500 cm⁻¹). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity >95%.
Q. What are common side products, and how can they be minimized?
- Hydrolysis byproducts : Prevented by using anhydrous solvents and inert gas.
- Oxidation of thioether : Mitigated by avoiding strong oxidizers and using antioxidants (e.g., BHT).
- Incomplete acylation : Addressed via excess acylating agents and extended reaction times.
Advanced Questions
Q. How can researchers reconcile contradictory data on synthetic yields when varying solvents or catalysts?
- Design of Experiments (DOE) : Systematic variation of solvents (polar vs. nonpolar) and catalysts (e.g., triethylamine vs. pyridine) to identify optimal conditions.
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to determine rate-limiting steps. Example contradiction: DMF improves cyclization but complicates purification. Alternative solvents (e.g., THF) may reduce yield but enhance purity.
Q. What computational strategies are recommended to study interactions with biological targets (e.g., enzymes)?
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinase domains.
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (GROMACS/AMBER).
- QSAR Modeling : Correlate structural features (e.g., fluorine substitution) with activity using descriptors like logP and polar surface area.
Q. How does the 4-fluorophenyl group influence pharmacokinetic properties?
- Lipophilicity : Fluorine enhances membrane permeability (logP increase by ~0.5 units vs. non-fluorinated analogs).
- Metabolic Stability : Reduces CYP450-mediated oxidation due to electron-withdrawing effects. Comparative
| Analog | logP | t₁/₂ (Liver Microsomes) |
|---|---|---|
| 4-Fluorophenyl | 3.2 | 45 min |
| Phenyl | 2.7 | 22 min |
Q. What experimental approaches can elucidate the mechanism of action in inflammation or cancer pathways?
- Biochemical Assays : Measure inhibition of COX-2 (ELISA) or kinase activity (ATPase assays).
- Gene Knockdown Models : siRNA silencing of target genes (e.g., NF-κB) to assess compound dependency.
- Metabolomic Profiling : LC-MS/MS to track changes in prostaglandin or ATP levels.
Q. How can reaction pathways be validated for thioether and oxadiazole moieties under varying pH?
- pH-Dependent Stability Studies : Use buffers (pH 3–10) to monitor degradation via HPLC.
- Isotopic Labeling : ³⁵S-labeled thioether to trace sulfur oxidation pathways.
- DFT Calculations : Predict reactive intermediates (e.g., sulfoxide formation) using Gaussian.
Q. What strategies improve selectivity for biological targets over structurally similar off-targets?
- Fragment-Based Drug Design : Replace thiazole with pyridazine to alter steric bulk.
- Proteomic Profiling : Use affinity chromatography to identify binding partners.
- Crystallography : Resolve co-crystal structures to guide rational modifications.
Q. How can researchers address discrepancies in reported biological activity across cell lines?
- Panel Testing : Screen against diverse cell lines (e.g., MCF-7, HeLa, A549) with standardized protocols.
- Microenvironment Mimicry : Use 3D spheroids or hypoxia chambers to replicate in vivo conditions.
- Transcriptomic Analysis : RNA-seq to identify cell-specific signaling pathways affected.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
